Palladium sulfide

Übersicht

Beschreibung

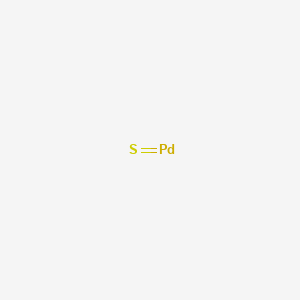

Palladium sulfide is a chemical compound of palladium and sulfur with the chemical formula PdS . It is a solid material that can appear in different colors such as brown , black , or grey . Like other palladium and platinum chalcogenides, palladium (II) sulfide has complex structural, electrical, and magnetic properties .

Synthesis Analysis

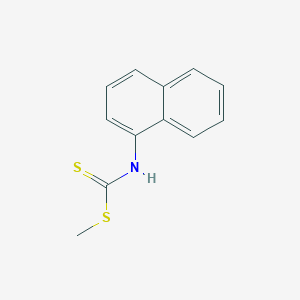

Palladium sulfide can be synthesized by sulfurizing crystalline palladium nanosheets . A novel one-pot approach to synthesize the tiara-like Pd (II) thiolate complex compound, [Pd (SCH 3) 2] 6 was developed . In this strategy, dimethyl sulfoxide (DMSO) was used as a thiolate source instead of methyl mercaptan (CH 3 SH). DMSO was first decomposed into CH 3 SH and formaldehyde (HCHO); then, the in situ as-formed CH 3 SH .

Molecular Structure Analysis

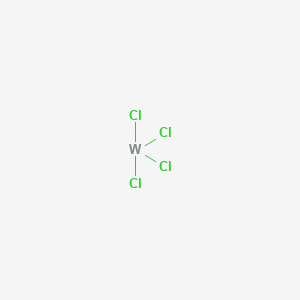

The crystal structure of PdS contains approximately square planar palladium centres and tetrahedral sulfur centres . The oxidation number of palladium in palladium sulfide is 2 .

Chemical Reactions Analysis

If palladium (II) sulfide is heated with an excess of sulfur, palladium disulfide is formed . Palladium sulfide shows excellent activity and stability towards hydrogen evolution in alkaline media .

Physical And Chemical Properties Analysis

Palladium Sulfide is a moderately water and acid soluble Palladium source for uses compatible with sulfates . It has a molecular weight of 138.49 . The appearance of Palladium sulfide is a solid and its melting point is 950 °C (1742 °F) .

Wissenschaftliche Forschungsanwendungen

Electrochemical Hydrogen Evolution

Palladium(II) sulfide has been used in the field of electrochemical hydrogen evolution. A partially amorphous palladium sulfide was synthesized by sulfurizing crystalline palladium nanosheets, which shows excellent activity and stability towards hydrogen evolution in alkaline media . This performance is even superior to the performance of the commercial Pt/C catalyst .

Biomedical Applications

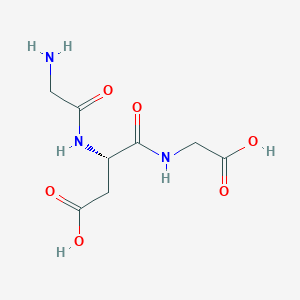

Palladium nanoparticles (Pd NPs), which can be synthesized from Palladium(II) sulfide, have been considered as a potential candidate in the field of biomedical applications due to their unique properties such as huge catalytic, hydrogen storage, and sensing behavior . Therefore, Pd NPs have shown to have a significant potential for the development of antimicrobials, wound healing, antioxidant, and anticancer property in recent days .

Catalyst for Hydrogenation of Thiopene

Palladium(II) sulfide may be used to catalyze the hydrogenation of thiopene . This application is particularly relevant in the petrochemical industry, where the removal of sulfur compounds is a key step in the refining process .

4. Formation of Polymer Metal Sulfide Composites PdS organosol can be prepared by reacting the metal acetate with hydrogen sulfide. These organo sols may be further utilized to form polymer metal sulfide composites . These composites can have various applications in the field of materials science .

5. Solar Energy Materials and Fuel Cells Metallic ions of Palladium(II) sulfide can also be dispersed utilizing suspended or coated nanoparticles and deposited utilizing sputtering targets and evaporation materials for uses such as solar energy materials and fuel cells .

Synthesis of Various Nanostructures

Palladium(II) sulfide can be used in the synthesis of various nanostructures, including icosahedral, dodecahedral, octahedral, and spherical shapes . These nanostructures can be synthesized using electrochemical deposition, chemical reduction, and sonochemical reduction in aqueous solutions .

Wirkmechanismus

Target of Action

Palladium(II) sulfide has been found to show excellent activity and stability towards hydrogen evolution in alkaline media . It has also been reported to possess the possibility of both radical mechanisms and electron transfer mechanisms in a heterogeneous Pd/PMS system . These systems are the primary targets of Palladium(II) sulfide.

Mode of Action

Palladium(II) sulfide interacts with its targets through a radical-driven oxidation process , where sulfate radicals (SO4•−), rather than hydroxyl radicals (HO•), are the primary reactive oxidant species . The bond’s stability and electron donation ability of the target compound play significant roles in pollutant degradation during the Pd(II)/PMS system .

Biochemical Pathways

The primary biochemical pathway affected by Palladium(II) sulfide is the hydrogen evolution in alkaline media . It also plays a role in the degradation of pollutants in the Pd(II)/PMS system

Pharmacokinetics

It’s important to note that the bioavailability of any compound is influenced by its chemical properties, including its solubility, stability, and reactivity .

Result of Action

The molecular and cellular effects of Palladium(II) sulfide’s action are primarily observed in its ability to facilitate hydrogen evolution and degrade pollutants . In the context of potential anticancer activity, Palladium(II) complexes have shown to induce cell death .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

sulfanylidenepalladium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Pd.S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUVOKMCGYWODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

S=[Pd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

PdS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893217 | |

| Record name | Palladium sulfide (PdS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Black crystalline solid with a sulphurous odor; Insoluble in water; [MSDSonline] | |

| Record name | Palladium sulfide (PdS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium sulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Palladium sulfide | |

CAS RN |

12125-22-3, 12648-43-0 | |

| Record name | Palladium sulfide (PdS) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12125-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium sulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12648-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palladium sulfide (PdS) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium sulfide (PdS) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Palladium sulfide (PdS) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium monosulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of palladium sulfide?

A1: Palladium sulfide can exist in various stoichiometries, with the most common being PdS (Palladium(II) sulfide), Pd4S (Palladium sulfide), and Pd16S7. [, , , ] Their respective molecular weights are:

Q2: What spectroscopic techniques are used to characterize palladium sulfide?

A2: Researchers employ various spectroscopic techniques, including:

- X-ray diffraction (XRD) to determine crystalline phases and structure. [, , , , , ]

- X-ray photoelectron spectroscopy (XPS) to analyze surface composition and oxidation states. [, , , , ]

- Raman spectroscopy to investigate vibrational modes and phonon properties. []

- UV-vis spectroscopy to study electronic transitions and optical properties. [, , ]

Q3: How does the stability of palladium sulfide vary with temperature?

A3: The stability of different palladium sulfide phases is temperature-dependent. For instance, Pd4S can be formed in a hydrogen atmosphere at temperatures ranging from 30 to 250 °C. [] Sulfidation of palladium at higher temperatures (e.g., 600-700 °C) can lead to the formation of PdS and PdS2 phases. []

Q4: Is palladium sulfide stable in acidic environments?

A4: Palladium sulfide exhibits stability in acidic media. In fact, Pd4S decorated N/S doped carbon has demonstrated excellent catalytic activity for hydrogen evolution and oxygen reduction reactions in acidic solutions. []

Q5: What are the main catalytic applications of palladium sulfide?

A5: Palladium sulfide exhibits promising catalytic activity in various reactions, including:

- Hydrogenation: Pd4S nanocrystals are highly selective catalysts for the partial hydrogenation of butadiene to butenes. []

- Hydrodesulfurization (HDS): Bimetallic gold-palladium catalysts, where the presence of gold inhibits the formation of palladium sulfide, have shown increased activity in thiophene HDS. []

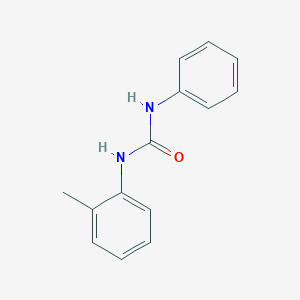

- Reductive N-alkylation: Palladium sulfide catalysts, particularly PdS/C, exhibit high selectivity and stability in the synthesis of N-(1,3-dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) through the reductive N-alkylation of aromatic amines. []

- Electrocatalysis: Palladium sulfide nanostructures have emerged as efficient electrocatalysts for the oxygen reduction reaction (ORR) in fuel cells. [, ] They also show promise in the hydrogen evolution reaction (HER). [, ]

- Photocatalysis: Palladium sulfide, particularly when coupled with other materials like CdSe-seeded CdS nanorods, displays potential in photocatalytic applications like Rhodamine B photodegradation. []

Q6: How does the catalytic activity of different palladium sulfide phases compare?

A6: Different palladium sulfide phases, such as "Pd4S," "Pd3S," "Pd16S7," and "PdS", display varying catalytic performances. The specific crystalline phase significantly influences the electron deficiency of surface Pd, directly impacting the catalyst's activity and stability. For instance, in the synthesis of 6PPD, PdS/C exhibits the highest selectivity and stability compared to other palladium sulfide phases. []

Q7: What role does sulfidation temperature play in the catalytic performance of palladium sulfide?

A7: The sulfidation temperature during catalyst preparation significantly influences the crystalline structure and composition of palladium sulfide, ultimately impacting its catalytic activity. Different temperatures result in distinct palladium sulfide phases, each with unique properties and performance levels in reactions. []

Q8: Have computational methods been used to study palladium sulfide?

A8: Yes, computational chemistry plays a role in palladium sulfide research. Density functional theory (DFT) calculations have been employed to investigate the electronic structure and catalytic properties of palladium sulfide nanoparticles. [, ] For instance, DFT calculations revealed that the presence of oxygen absorption sites on the Pd4S surface contributes to its optimized oxygen-binding ability, explaining its enhanced activity in the four-electron oxygen reduction reaction. []

Q9: How does the structure of palladium sulfide influence its catalytic activity?

A9: The structure of palladium sulfide significantly impacts its catalytic behavior. Factors such as particle size, morphology, and crystal structure affect the number and nature of active sites, influencing catalyst performance. For example, amorphous palladium sulfide nanosheets, formed by sulfurizing crystalline palladium nanosheets, exhibit superior activity and stability towards hydrogen evolution in alkaline media compared to crystalline counterparts, even surpassing commercial Pt/C catalysts. This enhancement stems from the unique properties arising from the amorphous structure and nanosheet morphology. []

Q10: Can the catalytic properties of palladium sulfide be further enhanced?

A10: Yes, ongoing research explores strategies to enhance palladium sulfide's catalytic performance. One approach involves engineering palladium sulfide nanostructures with specific geometries to maximize their electrochemical active surface area and enhance reactant accessibility to active sites. For instance, multi-arm palladium sulfide nanostructures have demonstrated superior activity in oxygen reduction and methanol electro-oxidation reactions compared to commercial Pt/C and PdS catalysts. []

Q11: What are the environmental implications of using palladium sulfide?

A11: While palladium sulfide shows promise in various applications, its environmental impact requires careful consideration. Research into its ecotoxicological effects and strategies for mitigating negative impacts is crucial for responsible development and utilization. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.